molecular formula C28H44N4O11 B609005 Methyltetrazine-PEG8-acid CAS No. 2183440-33-5

Methyltetrazine-PEG8-acid

Cat. No.: B609005
CAS No.: 2183440-33-5
M. Wt: 612.68
InChI Key: JDJSAIBRQJQXLA-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG8-acid is a polyethylene glycol-based compound that features a methyltetrazine moiety. This compound is widely used in bioorthogonal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The methyltetrazine group allows for bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes .

Mechanism of Action

Target of Action

Methyltetrazine-PEG8-acid is primarily used as an amine-reactive reagent . The primary targets of this compound are primary amine groups .

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows this compound to bind to its targets and exert its effects.

Biochemical Pathways

this compound is used in activity-based protein profiling (ABPP), a technique that allows the identification and visualization of enzyme activities within complex biological systems . In ABPP, this compound acts as a bioorthogonal handle for imaging enzyme activities in situ . It is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor, and following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase water-solubility , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the visualization of enzyme activities within complex biological systems . This is achieved through the formation of a covalent and irreversible enzyme-inhibitor adduct, which allows the distinction between active and inactive enzyme species .

Action Environment

The action of this compound is influenced by the presence of activators such as EDC or DCC, which facilitate the reaction between the compound’s terminal carboxylic acid and primary amine groups . Additionally, the compound’s action is compatible with both cell lysates and live cells , demonstrating its versatility in different environments.

Biochemical Analysis

Biochemical Properties

Methyltetrazine-PEG8-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the formation of PROTACs . The compound forms a stable amide bond with primary amine groups in the presence of activators (e.g., EDC, or DCC) . This process is crucial for the synthesis of PROTACs, which subsequently interact with target proteins and E3 ubiquitin ligases to facilitate protein degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability over time .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in the synthesis of PROTACs . The compound interacts with enzymes and cofactors during the formation of PROTACs, which subsequently interact with target proteins and E3 ubiquitin ligases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by its chemical properties and the nature of the PROTACs synthesized using this compound

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function would be dependent on the specific PROTACs synthesized using this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG8-acid is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group into a polyethylene glycol (PEG) chain. The terminal carboxylic acid group of the PEG chain is activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond with the methyltetrazine moiety .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The compound is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-PEG8-acid primarily undergoes bioorthogonal reactions, such as the inverse electron demand Diels-Alder cycloaddition. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for use in biological systems .

Common Reagents and Conditions:

Major Products: The major products of these reactions are stable adducts formed between the methyltetrazine group and the strained alkene or alkyne. These adducts are often used for labeling or modifying biomolecules .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N4O11/c1-24-29-31-28(32-30-24)25-2-4-26(5-3-25)43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-27(33)34/h2-5H,6-23H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJSAIBRQJQXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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